2-hydroxyethyl (E)-octadec-9-enoate
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Overview
Description
2-Hydroxyethyl (E)-octadec-9-enoate is an organic compound that belongs to the class of esters. It is derived from the reaction between 2-hydroxyethyl alcohol and octadec-9-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl (E)-octadec-9-enoate typically involves the esterification reaction between 2-hydroxyethyl alcohol and octadec-9-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
C2H4(OH)2+C18H34O2→C20H38O3+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl (E)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
2-Hydroxyethyl (E)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in organic synthesis to produce various derivatives and polymers.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl (E)-octadec-9-enoate involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxyl and ester groups allow it to form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or alter the fluidity of cell membranes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl acrylate: Similar in structure but contains an acrylate group instead of an octadec-9-enoate group.
2-Hydroxyethyl methacrylate: Contains a methacrylate group and is commonly used in polymer synthesis.
2-Hydroxyethyl disulfide: Contains a disulfide group and is used in different chemical applications.
Uniqueness
2-Hydroxyethyl (E)-octadec-9-enoate is unique due to its long hydrophobic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in the formulation of emulsions and dispersions.
Properties
CAS No. |
34208-87-2 |
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Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-hydroxyethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9+ |
InChI Key |
MUHFRORXWCGZGE-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCO |
physical_description |
Yellow liquid with a fatty odor; [BASF MSDS] |
Origin of Product |
United States |
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